molecular formula C11H10N2O4S B1418106 [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid CAS No. 300813-17-6

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid

Cat. No.: B1418106
CAS No.: 300813-17-6
M. Wt: 266.28 g/mol
InChI Key: GEJQZHHQJXYOKV-UHFFFAOYSA-N
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Description

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazolidine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid typically involves the condensation of 4-hydroxyaniline with thiazolidine-4-one derivatives. One common method includes the reaction of 4-hydroxyaniline with thiazolidine-4-one in the presence of acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Green chemistry approaches, such as the use of environmentally benign solvents and recyclable catalysts, are also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-11-13-10(17)8(18-11)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJQZHHQJXYOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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